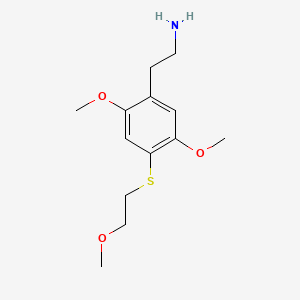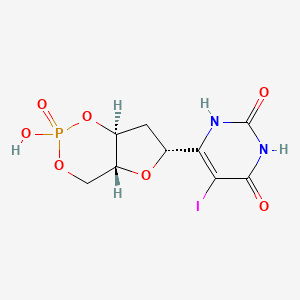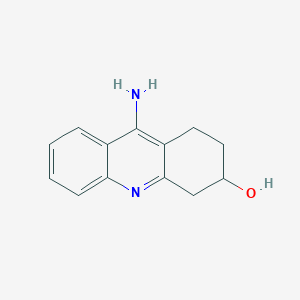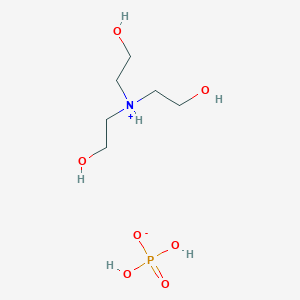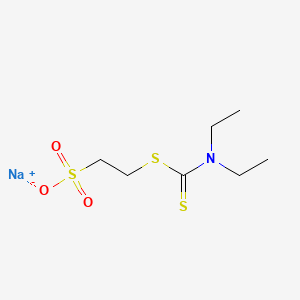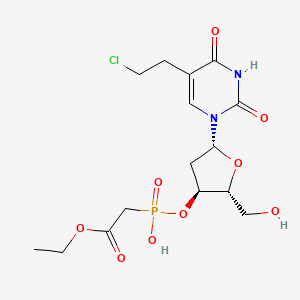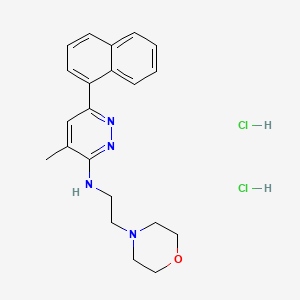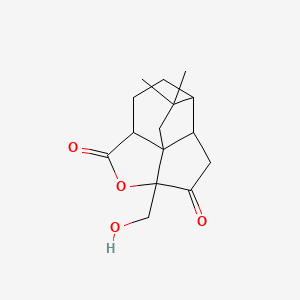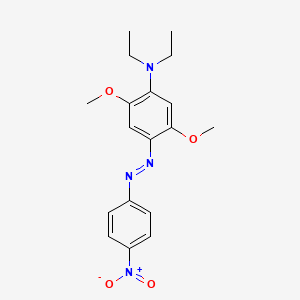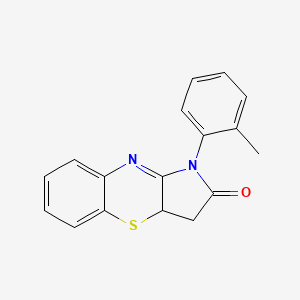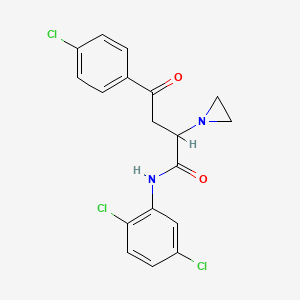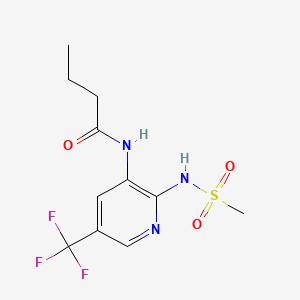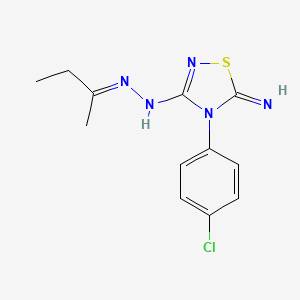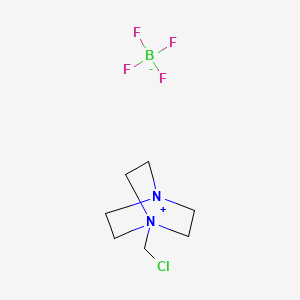
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C7H14BClF4N2 and a molecular weight of 248.4570728 . This compound is known for its unique structure, which includes a bicyclic framework with a quaternary nitrogen atom. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) typically involves the reaction of 1-chloromethyl-4-aza-1-azoniabicyclo(2.2.2)octane with tetrafluoroboric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include sodium periodate, which can oxidize the compound to form different products . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) involves its interaction with molecular targets through its quaternary nitrogen atom. This interaction can lead to the formation of complexes with metal ions or other molecules, which can then participate in various chemical reactions. The pathways involved depend on the specific application and conditions used .
Comparación Con Compuestos Similares
Similar compounds to 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) include:
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: This compound has a benzyl group instead of a chloromethyl group and is used in similar applications.
1-Alkyl-4-aza-1-azoniabicyclo(2.2.2)octane: These compounds have various alkyl groups and are used in different chemical reactions and applications.
The uniqueness of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) lies in its specific structure and reactivity, which make it valuable in a wide range of scientific research and industrial applications.
Propiedades
Número CAS |
140681-69-2 |
|---|---|
Fórmula molecular |
C7H14BClF4N2 |
Peso molecular |
248.46 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;tetrafluoroborate |
InChI |
InChI=1S/C7H14ClN2.BF4/c8-7-10-4-1-9(2-5-10)3-6-10;2-1(3,4)5/h1-7H2;/q+1;-1 |
Clave InChI |
HZVUWKGMNPJHNL-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1C[N+]2(CCN1CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


